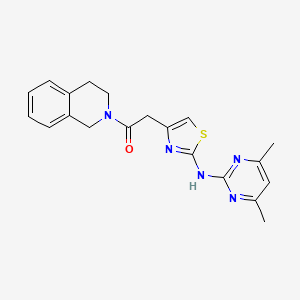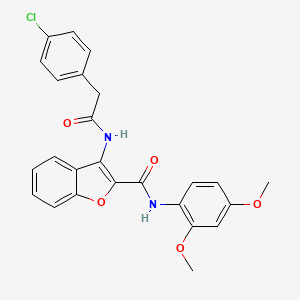
3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as CDMB, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- A study by Talupur, Satheesh, and Chandrasekhar (2021) described the synthesis and characterization of similar compounds, focusing on their antimicrobial evaluation and docking studies. The research involved synthesizing compounds by condensing various intermediates, followed by biological evaluation and molecular docking studies to understand their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activities
- Patel and Shaikh (2011) worked on synthesizing and evaluating the antimicrobial activity of similar compounds. Their study involved preparing derivatives from an initial compound and testing them against various microbial strains, with some showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from similar chemical structures to explore their anti-inflammatory and analgesic properties. The compounds were evaluated as cyclooxygenase inhibitors and showed significant inhibitory activity, highlighting their potential as pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
CNS Depressant Activity
- Bhattacharjee, Saravanan, and Mohan (2011) focused on synthesizing Schiff bases of similar compounds to evaluate their CNS depressant activity. The study involved synthesizing a key compound and treating it with various substituted aryl aldehydes to yield new Schiff bases, which were then characterized and screened for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Antibacterial Agents
- Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized new thiazole and pyrazole derivatives based on a moiety related to the compound . These derivatives were evaluated as antibacterial agents against various strains, showing promising activities, which suggests their potential use in developing new antibacterial drugs (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-17-11-12-19(21(14-17)32-2)27-25(30)24-23(18-5-3-4-6-20(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDPONGDINNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

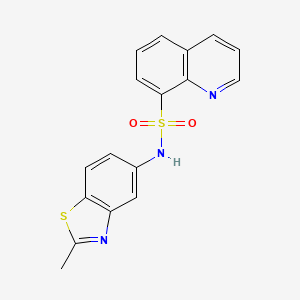
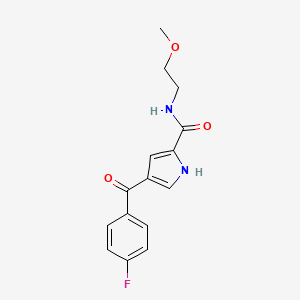
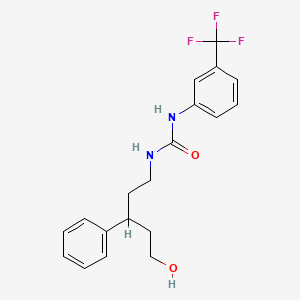
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)
![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)
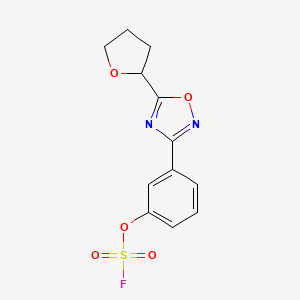
![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)
